molecular formula C38H46O8 B1674417 Gambogenic Acid

Gambogenic Acid

Número de catálogo: B1674417
Peso molecular: 630.8 g/mol
Clave InChI: RCWNBHCZYXWDOV-VSFMGBBVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El ácido gambogénico es un compuesto bioactivo derivado de la resina del árbol Garcinia hanburyi. Es una xantona poliprenilada y un derivado del ácido gambógico. El ácido gambogénico ha ganado una atención significativa debido a sus potentes propiedades antitumorales y su toxicidad sistémica relativamente menor en comparación con el ácido gambógico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido gambogénico se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción del compuesto de la resina de Garcinia hanburyi utilizando solventes orgánicos. El compuesto extraído se purifica luego mediante técnicas cromatográficas .

Métodos de producción industrial

En entornos industriales, el ácido gambogénico a menudo se produce utilizando procesos de extracción y purificación a gran escala. La resina se disuelve en etanol y la solución se somete a varios pasos de purificación, que incluyen filtración, evaporación y cristalización, para obtener ácido gambogénico puro .

Análisis De Reacciones Químicas

Proteasomal Degradation of CIP2A

GEA induces rapid proteasomal degradation of cancerous inhibitor of protein phosphatase 2A (CIP2A), a key regulator of oncogenic signaling pathways . Key findings:

  • Mechanism : GEA triggers ubiquitination of CIP2A, targeting it for proteasomal degradation.

  • Kinetics : Western blot analysis showed a 50% reduction in CIP2A protein levels within 3 hours of GEA treatment (2.5 µM) .

  • Inhibition Studies : Cycloheximide (CHX), a protein synthesis inhibitor, failed to reverse CIP2A degradation, confirming post-translational regulation .

Epimerization at the C2 Center

GEA undergoes stereochemical erosion via epimerization at the C2 chromene center, forming epi-gambogenic acid (epi-GEA) . Key data:

Conditionepi-GEA:GEA RatioIsomerization Rate
100°C (CDCl₃)72:284 hours
25°C (CDCl₃)No conversion14 days
DMSO (100°C)58:424 hours

Mechanism : The reaction proceeds via an ortho-quinone methide intermediate, stabilized by polar solvents and heat .

Microtubule Disruption

GEA disrupts microtubule dynamics in breast cancer cells (MCF-7), leading to depolymerization and G2/M arrest . Key interactions:

  • Target : Tubulin subunits.

  • Effect : Reduces microtubule polymer bundles by 60% at 2.5 µM .

  • Pathway Activation : Induces phosphorylation of JNK-1 and p38 MAPK, promoting apoptosis .

Aurora A Kinase Interaction

GEA binds Aurora A kinase, a mitotic regulator, and downregulates its expression . Experimental data:

TreatmentAurora A Levels (HCT116 cells)Proliferation Inhibition
GEA (1 µM)45% reduction 60%
Thapsigargin35% reduction 50%

Mechanism : ER stress-induced calcium influx triggers Aurora A degradation, linked to GEA’s ability to activate stress pathways .

Aplicaciones Científicas De Investigación

Anticancer Properties

Gambogenic acid exhibits significant anticancer effects across multiple types of cancer, including lung, colorectal, breast, and prostate cancers. Its mechanisms primarily involve the induction of apoptosis, modulation of cell cycle progression, and enhancement of chemosensitivity.

Small-Cell Lung Cancer

A study demonstrated that GNA inhibited the proliferation of SCLC cells and promoted apoptosis through modulation of apoptosis-related proteins. In vivo experiments with mouse models showed significant tumor reduction with low systemic toxicity .

Colorectal Cancer

In CRC models, GNA treatment resulted in decreased cell viability and increased apoptotic activity. The study highlighted the role of ER stress pathways in mediating these effects, suggesting a novel approach for CRC treatment .

Prostate Cancer

GNA exhibited antiproliferative effects in prostate cancer cells by inducing apoptosis and autophagy through reactive oxygen species-mediated pathways . This underscores its potential as a therapeutic agent for prostate malignancies.

Summary Table of Applications

Cancer Type Mechanism Key Findings
Small-Cell Lung CancerApoptosis induction; Cell cycle arrestSignificant inhibition of cell proliferation; low toxicity in mouse models
Colorectal CancerER stress activation; Apoptosis inductionReduced cell viability; enhanced apoptotic markers
Prostate CancerROS-mediated apoptosis; Autophagy inductionInduced significant cell death via oxidative stress pathways
Non-Small Cell Lung CancerChemosensitivity enhancementIncreased efficacy when combined with cisplatin; reduced resistance mechanisms

Comparación Con Compuestos Similares

El ácido gambogénico a menudo se compara con otros compuestos similares, como el ácido gambógico, debido a sus similitudes estructurales y propiedades farmacológicas:

Actividad Biológica

Gambogenic acid (GNA), a polyprenylated xanthone derived from the resin of Garcinia hanburyi, has garnered attention for its diverse biological activities, particularly in the field of oncology. This article synthesizes current research findings on the biological activity of GNA, focusing on its anticancer properties, underlying mechanisms, and potential therapeutic applications.

Antitumor Effects

GNA has been extensively studied for its ability to inhibit the proliferation of various cancer cell lines, including small-cell lung cancer (SCLC), colorectal cancer (CRC), and bladder cancer. Key findings from recent studies are summarized in Table 1.

Cancer Type Mechanism of Action Key Findings
Small-Cell Lung CancerInduces apoptosis, cell cycle arrestGNA promotes apoptosis via activation of caspases and modulation of Bcl-2 family proteins .
Colorectal CancerInduces endoplasmic reticulum stress, apoptosisGNA significantly inhibits CRC proliferation and induces apoptosis through mitochondrial pathways .
Bladder CancerInhibits NF-κB signalingGNA reduces viability and metastasis of bladder cancer cells by downregulating NF-κB pathway components .
Non-Small Cell Lung CancerEnhances chemosensitivityGNA shows potential in overcoming cisplatin resistance in NSCLC cell lines .
  • Induction of Apoptosis : GNA induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. Studies have shown that it increases the levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
  • Cell Cycle Arrest : GNA causes cell cycle arrest at various phases depending on the concentration used. For instance, lower doses can induce G1 phase arrest, while higher doses may lead to S-phase arrest in SCLC cells .
  • Autophagy : Recent findings suggest that GNA can induce aberrant autophagy, contributing to cell death in lung cancer cells . This mechanism may involve the regulation of autophagy-related proteins such as Beclin 1.
  • Endoplasmic Reticulum Stress : GNA has been shown to activate endoplasmic reticulum stress pathways, leading to apoptosis in CRC cells .
  • Inhibition of Metastasis : By downregulating metastasis-related proteins and signaling pathways such as NF-κB, GNA effectively reduces the invasive capabilities of various cancer types .

Case Studies

Several case studies have highlighted the efficacy of GNA in preclinical models:

  • Study on SCLC : A study demonstrated that GNA significantly inhibited the proliferation of SCLC cells in vitro and in xenograft models, promoting apoptosis through caspase activation and cell cycle arrest .
  • Colorectal Cancer Research : Another study reported that treatment with GNA led to a marked reduction in cell viability and induced apoptosis in CRC cell lines HCT116 and HT29, with a significant increase in sub-G1 phase cells indicative of apoptosis .

Safety Profile

GNA exhibits a favorable safety profile with low systemic toxicity observed in animal models. In studies involving mouse xenograft models, GNA administration did not result in significant adverse effects on vital organs, suggesting its potential for clinical application .

Propiedades

IUPAC Name

(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16-/t24-,28+,37+,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWNBHCZYXWDOV-VSFMGBBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(/C)\C(=O)O)CC=C(C)C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gambogenic Acid
Reactant of Route 2
Gambogenic Acid
Reactant of Route 3
Gambogenic Acid
Reactant of Route 4
Gambogenic Acid
Reactant of Route 5
Reactant of Route 5
Gambogenic Acid
Reactant of Route 6
Gambogenic Acid
Customer
Q & A

Q1: How does gambogenic acid exert its anticancer effects?

A1: [] this compound exhibits its anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: GNA activates both the death receptor and mitochondrial pathways of apoptosis, leading to the activation of caspases and ultimately cell death. This is supported by increased expression of Fas, cleaved caspase-3, -8, -9, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. []
  • Cell Cycle Arrest: GNA induces cell cycle arrest primarily at the G0/G1 phase by downregulating cyclin D1, cyclin E, CDK4 and CDK6 and upregulating p53 and p21. This halts cell cycle progression and prevents uncontrolled proliferation. [, , ]
  • Inhibition of Angiogenesis: GNA hinders the formation of new blood vessels, depriving tumors of the nutrients and oxygen required for growth. This effect is potentially linked to the modulation of the PI3K/Akt signaling pathway. []

Q2: What specific signaling pathways are involved in this compound's anticancer activity?

A2: [] Research indicates that GNA modulates several signaling pathways crucial for cancer cell survival and proliferation:

  • PI3K/Akt/mTOR Pathway: GNA inhibits this pathway, which is frequently dysregulated in cancer and contributes to uncontrolled growth and survival. []
  • NF-κB Pathway: GNA suppresses this pathway, known for its role in inflammation and tumor development. [, ]
  • ERK1/2 Pathway: GNA affects the phosphorylation of ERK1/2 proteins, suggesting a role in modulating this pathway involved in cell growth and survival. []
  • p38 MAPK Pathway: GNA upregulates the p38 MAPK cascade, contributing to its apoptosis-inducing effects. []

Q3: What is known about the absorption and distribution of this compound in the body?

A3: [] this compound demonstrates absorption throughout the intestinal segments, conforming to a passive diffusion mechanism. This makes it suitable for controlled-release formulations. Studies using a rat intestinal absorption model have shown that the absorption rate and concentration of GNA exhibit a linear relationship. [] Further research, using a specific and sensitive liquid chromatography-tandem mass spectrometry method, has enabled the evaluation of the pharmacokinetic behavior of GNA and gambogic acid in rats after oral administration of Garcinia hanburyi extracts. []

Q4: Are there any studies on the metabolism and excretion of this compound?

A4: [] While specific details on the metabolism and excretion of GNA are limited in the provided research, one study suggests potential interaction with drug-metabolizing enzymes. GNA was shown to induce the activities of CYP2C11 and CYP3A1 in rats after oral administration, potentially impacting its metabolism and the metabolism of other drugs. [] This highlights the need for further investigation into GNA's metabolic pathways and potential drug interactions.

Q5: What are the challenges associated with formulating this compound for clinical use?

A5: GNA, like many potent natural compounds, presents challenges in formulation due to its poor water solubility, which can hinder its bioavailability and therapeutic efficacy. []

Q6: What strategies are being explored to improve the delivery of this compound?

A6: Researchers are actively investigating various strategies to overcome these challenges and enhance GNA's therapeutic potential:

  • Inclusion Complexes: Formulating GNA with hydroxypropyl-β-cyclodextrin enhances its solubility and facilitates its use in freeze-dried powder injections. []
  • Nanosuspensions: Developing nanosuspensions of GNA with stabilizers like PVPK30 and PEG2000 improves its saturation solubility, dissolution velocity, and in vivo circulation time, ultimately enhancing its bioavailability and efficacy. []
  • Self-Assembled Micelles: Creating micelles based on a GNA-phospholipid complex offers sustained-release properties, improving its water solubility and oral bioavailability. []
  • Nanoparticles: Encapsulating GNA within functionalized polydopamine nanoparticles, further modified with folic acid and coated with sodium alginate, shows promise for targeted delivery to tumor sites, increasing its therapeutic efficacy and reducing off-target effects. []
  • Folic Acid-Modified Nonionic Surfactant Vesicles: This approach enhances GNA delivery to cancer cells overexpressing the folate receptor, improving its therapeutic index. []

Q7: What are the future directions for this compound research?

A7: Future research directions for GNA should focus on:

  • Exploring Synergistic Combinations: Investigating the potential of combining GNA with other anticancer agents, such as bortezomib, to enhance therapeutic efficacy and overcome drug resistance in various cancers. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.